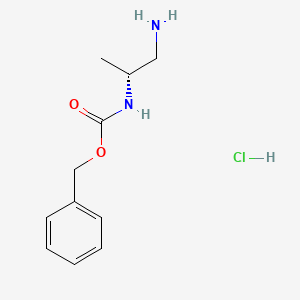
3,3-二甲基-1-苯基丁-2-胺盐酸盐
描述
3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride , also known by its IUPAC name 3,3-dimethyl-1-phenyl-2-butanamine , is a chemical compound with the molecular formula C₁₂H₁₉N . It falls within the class of organic compounds known as amines. The compound is typically found in the form of a white crystalline powder .
Synthesis Analysis
The synthesis of 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common method includes the alkylation of a suitable amine precursor with a 3,3-dimethyl-1-phenylbutan-2-yl halide (such as 3,3-dimethyl-1-phenylbutan-2-yl chloride). The reaction is typically carried out under controlled conditions, and the resulting product is then converted to its hydrochloride salt form.
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride consists of a central amine group (NH₂) attached to a 3,3-dimethyl-1-phenylbutan-2-yl moiety. The phenyl group contributes to its aromatic character, while the two methyl groups enhance its steric properties. The hydrochloride salt forms due to the protonation of the amine nitrogen by hydrochloric acid.
Chemical Reactions Analysis
3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride can participate in various chemical reactions, including:
- Alkylation : The amine nitrogen can undergo alkylation reactions with alkyl halides or other electrophiles.
- Reductive Amination : Conversion of the carbonyl group (if present) to the corresponding amine using reducing agents.
- Salt Formation : Interaction with acids to form different salts (e.g., hydrochloride, sulfate).
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around 100-110°C .
- Solubility : It is soluble in water due to its hydrochloride salt form.
- Odor : May have a faint amine-like odor.
- Stability : Stable under normal storage conditions.
科学研究应用
致癌剂评估:Higgins 等人 (1968) 评估了 3,2'-二甲基-4-氨基联苯盐酸盐(一种与 3,3-二甲基-1-苯基丁-2-胺盐酸盐在结构上相关的化合物)作为大鼠致癌剂的适用性。然而,他们发现它不合适,并建议将来对游离胺形式进行实验,可能使用放射性标记来确定致癌代谢物 (Higgins, Grossi, Conte, & Rousselot, 1968)。
肽模拟物合成:Hayashi 等人 (2001) 讨论了含 α-羟基-β-氨基酸的肽模拟物的合成。他们使用了一种 β-氨基酸衍生物 Boc-Apns-OH,该衍生物广泛用于开发 HIV-1 蛋白酶抑制剂。这项研究强调了酰胺键形成在复杂药物化合物合成中的重要性 (Hayashi 等人,2001)。
手性芳烃钌配合物:Pinto 等人 (2004) 使用 (R)-3-苯基丁醇(与所讨论化合物相似)研究了手性金属 P 连接芳烃钌 (II) 配合物的形成。他们的研究提供了对具有催化和材料科学潜在应用的有机金属化合物的合成和表征的见解 (Pinto, Marconi, Heinemann, & Zenneck, 2004)。
镇痛药合成:Wissler 等人 (2007) 描述了使用钯/安伯lyst催化剂合成一种新的潜在镇痛药。合成的化合物 (−)-(2S,3S)-1-二甲氨基-3-(3-甲氧基苯基)-2-甲基戊-3-醇盐酸盐显示了所讨论化合物在药物化学中的应用 (Wissler, Jagusch, Sundermann, & Hoelderich, 2007)。
含四唑的衍生物:Putis 等人 (2008) 研究了 4-氨基-3-苯基丁酸的含四唑衍生物的合成。他们的研究探讨了分子中末端基团的反应性,这与目标化合物相关,展示了其在合成复杂分子结构中的用途 (Putis, Shuvalova, & Ostrovskii, 2008)。
安全和危害
- Toxicity : As with any amine compound, 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride should be handled with care. It may cause skin and eye irritation.
- Storage : Store in a cool, dry place away from direct sunlight.
- Disposal : Dispose of according to local regulations.
未来方向
Research on this compound could explore its potential applications in medicine, catalysis, or material science. Investigating its biological activity and pharmacological properties would be valuable for future drug development.
Please note that this analysis is based on available information, and further studies may provide additional insights. For detailed scientific papers, consider referring to the relevant literature1234.
属性
IUPAC Name |
3,3-dimethyl-1-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-12(2,3)11(13)9-10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZWZDYJOMTUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride | |
CAS RN |
160204-35-3 | |
| Record name | 3,3-dimethyl-1-phenylbutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)




![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)



![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)

![5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1455358.png)
